molecular formula C13H11N3O4S2 B590001 Tenoxicam-d4 CAS No. 1329834-60-7

Tenoxicam-d4

Cat. No.: B590001
CAS No.: 1329834-60-7
M. Wt: 341.4 g/mol
InChI Key: LZNWYQJJBLGYLT-UCSNGBFQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tenoxicam-d4 involves the incorporation of deuterium atoms into the tenoxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated ethanol during the reaction . The reaction conditions typically involve heating the reaction mixture to facilitate the incorporation of deuterium atoms into the tenoxicam structure.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The synthesized this compound is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tenoxicam-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound. These products are characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Mechanism of Action

The mechanism of action of Tenoxicam-d4 is similar to that of tenoxicam. It exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets include both COX-1 and COX-2 isoforms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tenoxicam-d4

This compound is unique due to its deuterium labeling, which provides several advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes this compound a valuable tool for understanding the pharmacokinetics and metabolic pathways of tenoxicam .

Properties

CAS No.

1329834-60-7

Molecular Formula

C13H11N3O4S2

Molecular Weight

341.4 g/mol

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide

InChI

InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i2D,3D,4D,6D

InChI Key

LZNWYQJJBLGYLT-UCSNGBFQSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=CS3)S(=O)(=O)N2C)O)[2H])[2H]

SMILES

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3

Synonyms

4-Hydroxy-2-methyl-N-2-(pyridinyl-d4)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide;  Alganex-d4;  Dolmen-d4;  Epicotil-d4;  Liman-d4;  Mobiflex-d4;  Oxamen-L-d4;  Rexalgan-d4;  Ro 12-0068-d4;  Soral-d4;  Tilatil-d4;  Tilcotil-d4; 

Origin of Product

United States

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